Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl-
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Overview
Description
Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- is a chemical compound with the molecular formula C20H26OSi. It is a type of silane, which is a compound containing silicon atoms bonded to hydrogen and/or organic groups. This particular silane is characterized by the presence of a 1,3-diphenyl-1-pentenyl group attached to a trimethylsiloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- typically involves the reaction of 1,3-diphenyl-1-pentene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce various silanes. Substitution reactions can result in the formation of new organosilicon compounds with different functional groups .
Scientific Research Applications
Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for various applications, such as drug delivery and imaging.
Mechanism of Action
The mechanism of action of Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- involves its ability to form stable carbon-silicon bonds. This property allows it to interact with various molecular targets and pathways, leading to its diverse applications. The compound can act as a radical H-donor or hydride donor, depending on the specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1-trimethylsiloxyethylene: This compound has a similar structure but with a different substituent on the silicon atom.
Trimethyl[(1-phenylvinyl)oxy]silane: Another similar compound with a different organic group attached to the silicon atom
Uniqueness
Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl- is unique due to its specific combination of a 1,3-diphenyl-1-pentenyl group and a trimethylsiloxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
669078-64-2 |
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Molecular Formula |
C20H26OSi |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
1,3-diphenylpent-1-enoxy(trimethyl)silane |
InChI |
InChI=1S/C20H26OSi/c1-5-17(18-12-8-6-9-13-18)16-20(21-22(2,3)4)19-14-10-7-11-15-19/h6-17H,5H2,1-4H3 |
InChI Key |
SDLWASLJDGYSTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=C(C1=CC=CC=C1)O[Si](C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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